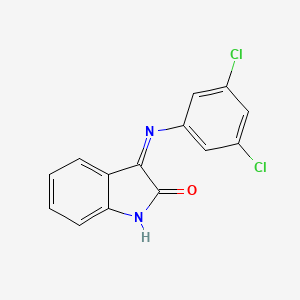

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona es un compuesto químico que pertenece a la clase de los derivados del indol. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo unido a un núcleo de indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona típicamente implica la reacción de 3,5-dicloroanilina con isatina en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente como etanol o metanol. El producto se purifica luego por recristalización o cromatografía en columna .

Métodos de Producción Industrial

Para la producción a escala industrial, el proceso puede involucrar el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar el rendimiento del compuesto deseado. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales .

Aplicaciones Científicas De Investigación

3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de 3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona implica su interacción con objetivos moleculares específicos en el cuerpo. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de la apoptosis. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-((3,5-Dicloro-fenilimino)-metil)-4-nitro-fenol

- 3,3′-Dicloro-4,4′-diamino difenilmetano

- 4-Bromo-2-((3,5-Dicloro-fenilimino)-metil)-fenol

Unicidad

3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona es única debido a su estructura específica del núcleo de indol combinada con el grupo diclorofenilo. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación. Su capacidad para experimentar diversas reacciones químicas y sus posibles actividades biológicas la diferencian de otros compuestos similares .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(3,5-Dicloro-fenilimino)-1,3-dihidro-indol-2-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.

Sustitución: Los átomos de halógeno en el grupo diclorofenilo pueden ser sustituidos por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como metóxido de sodio o terc-butóxido de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

Actividad Biológica

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a compound belonging to the indole family, characterized by its unique structure that combines an indole moiety with a phenyl imine substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. Its molecular formula is C₁₃H₈Cl₂N₂O, with a molecular weight of 283.12 g/mol .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties, and this compound is no exception. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Case Study : A study conducted on the compound's effect on human cancer cell lines demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549). This suggests a potent anticancer effect comparable to other known indole derivatives .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It was tested against several viruses, including the influenza virus and herpes simplex virus.

- Research Findings : In vitro studies revealed that this compound inhibited viral replication with an EC50 value of 25 µM against the influenza virus . This activity is attributed to its ability to interfere with viral entry or replication processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Target Interaction : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Bromo-phenylimino)-1H-indole | Structure | Contains a bromo substituent; studied for similar anticancer properties. |

| 1H-Indole-2-carboxylic acid | Structure | Lacks imine functionality; exhibits different biological activities such as anti-inflammatory effects. |

| 5-Methylindole | Structure | Simple structure; used primarily in organic synthesis and as a flavoring agent. |

The presence of the dichlorophenyl group enhances the lipophilicity and biological activity compared to simpler indoles or those with different substituents .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

These findings indicate that this compound possesses significant cytotoxic properties across multiple cancer types .

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-8-5-9(16)7-10(6-8)17-13-11-3-1-2-4-12(11)18-14(13)19/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREDEJPEVCJUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC(=CC(=C3)Cl)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.